Z-Leu-leu-arg-amc

Descripción general

Descripción

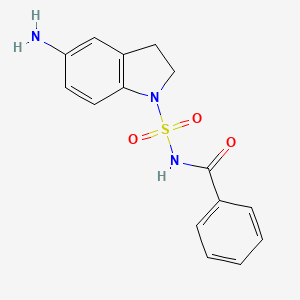

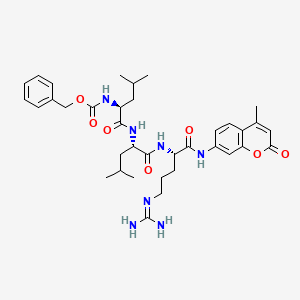

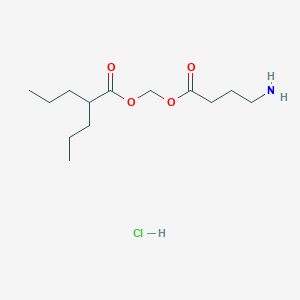

Z-Leu-leu-arg-amc is a useful research compound. Its molecular formula is C36H49N7O7 and its molecular weight is 691.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación de Neuroprotección

Z-Leu-leu-arg-amc: se utiliza en estudios de neuroprotección para comprender los mecanismos de los aminoácidos como la l-serina en condiciones como la ELA y la enfermedad de Alzheimer. Sirve como sustrato para medir la actividad de enzimas proteolíticas como las catepsinas B y L, que forman parte del sistema autofágico-lisosomal . El papel de este sistema es crucial en las enfermedades neurodegenerativas donde la eliminación de proteínas está deteriorada.

Patogénesis de la enfermedad de Parkinson (EP)

En el contexto de la EP, This compound se utiliza para medir las actividades proteolíticas del núcleo catalítico 20S del sistema proteasoma de ubiquitina (UPS). El UPS es una maquinaria de degradación de proteínas, y su disfunción puede conducir a la acumulación de proteínas que son perjudiciales para la supervivencia neuronal . Comprender estos mecanismos es vital para desarrollar intervenciones en la EP.

Diseño de fármacos antimaláricos

Este compuesto es el sustrato preferido de falcipaína II, una cisteína proteasa que degrada la hemoglobina de Plasmodium falciparum. Se utiliza en ensayos para el diseño de fármacos antimaláricos, lo que lo convierte en un componente crítico en la lucha contra la malaria .

Reabsorción ósea osteoclástica

This compound: también se utiliza para analizar la catepsina K, una enzima involucrada en la reabsorción ósea osteoclástica. Esta aplicación es significativa en la investigación relacionada con enfermedades óseas y condiciones como la osteoporosis .

Ensayos de actividad del proteasoma

El compuesto se emplea en ensayos para medir actividades específicas del proteasoma, como la actividad de hidrolización de peptidilglutamil-péptido (PGPH). Estos ensayos son esenciales para comprender el papel del proteasoma en la homeostasis de proteínas y sus implicaciones en diversas enfermedades .

Biología celular y proteómica

En biología celular y proteómica, This compound se utiliza para estudiar la actividad de las enzimas que regulan la expresión y degradación de proteínas. Esto tiene amplias implicaciones para comprender las funciones celulares y el desarrollo de estrategias terapéuticas .

Mecanismo De Acción

Target of Action

Z-Leu-leu-arg-amc is a 4-methylcoumarinyl-7-amide (Amc) leucine derivative with carboxybenzoyl (Z). It is the active site of cysteine proteinase trypanopain-Tb from Trypanosoma brucei brucei . It is also the preferred substrate of falcipain II, a hemoglobin-degrading cysteine protease from Plasmodium falciparum , and is used for assaying cathepsin K, an enzyme involved in osteoclastic bone resorption .

Mode of Action

this compound interacts with its targets by serving as a substrate. It is cleaved by the enzymes it targets, such as the cysteine proteinase trypanopain-Tb and falcipain II . This interaction leads to changes in the activity of these enzymes, influencing the processes they are involved in.

Biochemical Pathways

The cleavage of this compound by its target enzymes plays a role in several biochemical pathways. For instance, the cleavage by falcipain II is part of the hemoglobin degradation process in Plasmodium falciparum, which is crucial for the survival and virulence of this malaria parasite . Similarly, the cleavage by cathepsin K is involved in the process of osteoclastic bone resorption .

Result of Action

The cleavage of this compound by its target enzymes results in changes at the molecular and cellular levels. For instance, its cleavage by falcipain II contributes to the degradation of hemoglobin, a process that is essential for the survival of Plasmodium falciparum . Similarly, its cleavage by cathepsin K plays a role in osteoclastic bone resorption, a process that is crucial for bone remodeling .

Análisis Bioquímico

Biochemical Properties

Z-Leu-leu-arg-amc plays a crucial role in biochemical reactions as a substrate for various proteases. It is specifically recognized and cleaved by cysteine proteases such as cathepsin B, cathepsin L, and trypanopain-Tb from Trypanosoma brucei brucei . The cleavage of this compound by these enzymes releases the fluorescent AMC moiety, which can be quantitatively measured to assess enzyme activity. This interaction is essential for studying the kinetics and inhibition of proteases, providing insights into their biological functions and potential therapeutic targets.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases involved in protein degradation and turnover. In cellular assays, the cleavage of this compound by cathepsins and other proteases can be used to monitor proteolytic activity within cells . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily indirect, as it serves as a tool to study the activity of proteases that regulate these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its recognition and cleavage by specific proteases. The compound binds to the active site of cysteine proteases, where the peptide bond between leucine and arginine is hydrolyzed, releasing the fluorescent AMC moiety . This reaction is highly specific and can be used to measure the activity of proteases in various biological samples. The fluorescence intensity correlates with the amount of substrate cleaved, allowing for quantitative analysis of enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness as a substrate. The compound is generally stable when stored at -20°C or -80°C, away from moisture and light . Over time, repeated freeze-thaw cycles can lead to degradation, reducing its efficacy. Long-term studies have shown that this compound maintains its activity for several months under proper storage conditions, making it a reliable tool for extended research projects.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. In studies involving protease activity assays, the compound is administered at varying concentrations to determine the optimal dosage for accurate measurements . High doses of this compound can lead to saturation of the enzyme’s active site, resulting in non-linear kinetics and potential toxic effects. Therefore, careful titration is necessary to achieve reliable results without adverse effects.

Metabolic Pathways

This compound is primarily involved in metabolic pathways related to protein degradation. It interacts with cysteine proteases, which play a vital role in the breakdown of proteins within cells . The cleavage of this compound by these enzymes releases the AMC moiety, which can be further metabolized or excreted. This process is essential for maintaining cellular homeostasis and regulating protein turnover.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with proteases and other binding proteins. The compound’s localization is influenced by the presence of specific proteases that recognize and cleave it . This targeted distribution ensures that this compound is primarily active in regions where protease activity is high, allowing for precise measurements of enzyme function.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with proteases and other cellular components. The compound is typically found in lysosomes and other organelles where protease activity is concentrated . This localization is crucial for its function as a substrate, enabling accurate assessment of protease activity within specific cellular compartments.

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49N7O7/c1-21(2)16-28(42-34(47)29(17-22(3)4)43-36(48)49-20-24-10-7-6-8-11-24)33(46)41-27(12-9-15-39-35(37)38)32(45)40-25-13-14-26-23(5)18-31(44)50-30(26)19-25/h6-8,10-11,13-14,18-19,21-22,27-29H,9,12,15-17,20H2,1-5H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,37,38,39)/t27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZFZMKZCRGANH-AWCRTANDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-({[2-(methylamino)-2-oxoethyl]amino}carbonyl)-1-hydrazinecarboxylate](/img/structure/B1472508.png)